REACTION_CXSMILES
|
CCN([C:11]1[CH:16]=[CH:15][C:14]([C:17]([C:34]2[CH:39]=[CH:38]C(S([O-])(=O)=O)=CC=2S([O-])(=O)=O)=C2C=CC(=[N+](CC3C=CC=CC=3)CC)C=C2)=[CH:13][CH:12]=1)CC1C=CC=CC=1.[Na+:48].CCN(C1C=CC(C(C2C=CC=CC=2)=[C:70]2[CH:89]=[CH:88][C:73](=[N+:74]([CH2:77][C:78]3[CH:83]=CC=C(S([O-])(=O)=O)C=3)CC)[CH:72]=[CH:71]2)=CC=1)CC1C=CC=C(S([O-])(=O)=O)C=1.[Na+].[CH3:97][C:98]1[CH:103]=[C:102]([S:104]([O-:107])(=[O:106])=[O:105])[CH:101]=[CH:100][C:99]=1[NH:108]/[N:109]=[C:110]1\[C:111]([CH:113]=[CH:114][C:115]2[C:120]\1=[CH:119][CH:118]=[CH:117][CH:116]=2)=O.[Na+].CC(NC1C=C([S:132]([O-:135])(=[O:134])=[O:133])C=C2C=C(S([O-])(=O)=O)/C(/C(=O)C=12)=N\NC1C=CC=CC=1)=O.[Na+].[Na+].CC(NC1C=CC([NH:165]/[N:166]=C2\C(S([O-])(=O)=O)=CC3C(C\2=O)=C(NC(C)=O)C=C(S([O-])(=O)=O)C=3)=CC=1)=O.[Na+].[Na+].CC1C(N=NC2C=CC(S([O-])(=O)=O)=CC=2)C(=O)N(C2C(Cl)=CC(S([O-])(=O)=O)=C(Cl)C=2)N=1.[Na+].[Na+]>>[CH:70]1[CH:71]=[CH:72][C:73]([NH:74][C:77]2[CH:78]=[CH:83][C:99]([N:108]=[N:109][C:110]3[C:120]4[C:115](=[CH:116][CH:117]=[CH:118][CH:119]=4)[C:114]([N:165]=[N:166][C:16]4[C:15]5[CH:38]=[CH:39][CH:34]=[C:17]([S:132]([O-:135])(=[O:134])=[O:133])[C:14]=5[CH:13]=[CH:12][CH:11]=4)=[CH:113][CH:111]=3)=[C:100]3[CH:97]=[CH:98][CH:103]=[C:102]([S:104]([O-:107])(=[O:105])=[O:106])[C:101]=23)=[CH:88][CH:89]=1.[Na+:48].[Na+:48] |f:0.1,2.3,4.5,6.7.8,9.10.11,12.13.14,15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
|
Name
|
Acid Green 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N/N=C/2\C(=O)C=CC3=CC=CC=C32.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(/C(=N\NC3=CC=CC=C3)/C2=O)S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)N/N=C/2\C(=CC3=CC(=CC(=C3C2=O)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
Acid Yellow 17
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
Acid Black 24
|
Type
|
|
Smiles
|
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |